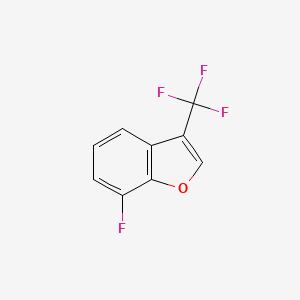

7-Fluoro-3-(trifluoromethyl)benzofuran

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

- Antagonist Properties : 7-Fluoro-3-(trifluoromethyl)benzofuran has been explored for its pharmacological properties. For instance, 2-trifluoromethylfuran acts as an oxytocin antagonist .

- Antiviral Activity : 3-fluorofuran inhibits HIV-1 reverse transcriptase at nanomolar levels .

- Antimalarial Activity : 2-trifluoromethylfuran exhibits antimalarial properties .

- Antibacterial Properties : Derivatives of this compound (e.g., 4 and 5) demonstrate antibacterial effects .

- Challenging Fluorination : Direct fluorination of furan is non-selective, making the synthesis of fluorinated furans difficult. Various methods have been explored to selectively introduce fluorine atoms or trifluoromethyl groups into furans and benzofurans .

- Trifluoromethylation : Trifluoromethylation of furan with Me₃SiCF₃/KF/AgOTf proceeds in low yields compared to other aromatics .

- Structure-Activity Relationships : Researchers investigate how the trifluoromethyl group affects the biological activity of benzofuran derivatives. Understanding these relationships can guide drug design .

- Fluorinated Benzofurans as Building Blocks : These compounds may find applications in designing functional materials due to their unique electronic properties and reactivity .

- Environmental Fate and Toxicity : Studies explore the behavior of 7-fluoro-3-(trifluoromethyl)benzofuran in the environment and assess its potential impact on ecosystems .

Pharmacology and Medicinal Chemistry

Synthetic Chemistry

Biological Activity and Drug Design

Materials Science

Environmental Chemistry

Computational Chemistry

Direcciones Futuras

Benzofuran compounds, including 7-Fluoro-3-(trifluoromethyl)benzofuran, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications . Future research may focus on developing new synthesis methods, exploring further biological activities, and optimizing their properties for potential applications .

Mecanismo De Acción

Target of Action

7-Fluoro-3-(trifluoromethyl)benzofuran is a derivative of the benzofuran class of compounds . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .

Mode of Action

Benzofuran derivatives have been shown to interact with various biological targets, leading to changes in cellular processes

Biochemical Pathways

Benzofuran derivatives have been shown to affect various biochemical pathways due to their broad range of biological activities .

Result of Action

Benzofuran derivatives have been shown to have various biological effects, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Propiedades

IUPAC Name |

7-fluoro-3-(trifluoromethyl)-1-benzofuran |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F4O/c10-7-3-1-2-5-6(9(11,12)13)4-14-8(5)7/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCIIKIJCPPDDSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)OC=C2C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Fluoro-3-(trifluoromethyl)benzofuran | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2829694.png)

![1-([2,2'-Bifuran]-5-ylmethyl)-3-(4-methoxyphenethyl)urea](/img/structure/B2829702.png)

![Methyl 1-oxaspiro[2.4]heptane-4-carboxylate](/img/structure/B2829705.png)

![8-Oxaspiro[4.5]decan-3-amine;hydrochloride](/img/structure/B2829710.png)

![2-{[3-(Aminomethyl)oxolan-3-yl]oxy}ethan-1-ol](/img/structure/B2829716.png)

![2-[(3-methoxybenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2829717.png)